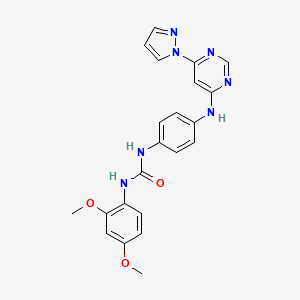
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea, commonly referred to as a pyrazol-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C27H32N6O3. It features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Compounds similar to this one have shown high affinity for DHFR, leading to reduced proliferation of cancer cells by inhibiting nucleotide synthesis .
- Androgen Receptor Modulation : The compound has been studied for its effects on androgen receptors, showing potential as a tissue-selective androgen receptor modulator (SARM). This activity is particularly relevant in the context of prostate cancer treatment .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound:
- Prostate Cancer : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on prostatic cancer cell lines. The modulation of androgen receptors plays a critical role in this activity .
- Other Cancers : The inhibition of DHFR has also been linked to anticancer effects in various malignancies, including melanoma and urothelial cancers. For instance, piritrexim, another related compound, demonstrated effectiveness against these cancers by targeting DHFR .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the aryl groups significantly influence the cytotoxicity against different cancer cell lines. For example:
| Compound | Substituent | Activity Level |
|---|---|---|
| 2a | OH group | High |
| 2b | Cl group | Moderate |
| 4d | N(CH₃) | High |
These findings suggest that electron-donating groups enhance biological activity compared to electron-withdrawing groups .
Study 1: Prostate Cancer Treatment
In a clinical setting, compounds similar to this compound were tested on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and PSA levels, showcasing the compound's potential as an effective therapeutic agent .
Study 2: Inhibition of DHFR
Another study focused on the inhibition of DHFR by related compounds. The results demonstrated that these inhibitors could effectively reduce cell viability in various cancer cell lines, providing a strong rationale for further development as anticancer agents .
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-31-17-8-9-18(19(12-17)32-2)28-22(30)27-16-6-4-15(5-7-16)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQITLYBDJQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














